Dabsyl chloride
Overview
Description
Mechanism of Action
Target of Action
Dabsyl chloride, also known as 4-dimethylaminoazobenzene-4′-sulfonyl chloride, primarily targets amino acids . It is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .
Mode of Action
This compound reacts freely with all amino acids to form dabsyl amino acids . This reaction involves the covalent linking of this compound to the amino acids, which improves their retention on reverse-phase columns . The reaction occurs at room temperature in a sodium carbonate buffer .
Biochemical Pathways
The biochemical pathway affected by this compound involves the derivatization of amino acids . This process enhances the detection and analysis of amino acids in biological samples . The dabsylated products are well-retained on reverse-phase columns, making them suitable for analysis using liquid chromatography-mass spectrometry (LC-MS) .
Pharmacokinetics
Its use in the derivatization of amino acids suggests that it may interact with biological systems in a way that facilitates the detection and analysis of these compounds .
Result of Action
The result of this compound’s action is the formation of dabsyl amino acids , which are photostable . These derivatives can be easily monitored spectrophotometrically at 460 nm , facilitating the analysis of amino acids in various biological samples .
Action Environment
The action of this compound is influenced by the environmental conditions during the derivatization process. For instance, the reaction between this compound and amino acids occurs at room temperature in a sodium carbonate buffer .
Biochemical Analysis
Biochemical Properties
Dabsyl chloride interacts with primary and secondary amines, converting them into their colored derivatives with subsequent separation by HPLC . This method has been used for the analysis of amino acids and other compounds from physiologic fluid and tissue extracts .
Molecular Mechanism
This compound reacts with primary and secondary amines to form stable, colored derivatives . This reaction is the basis for its use in HPLC, where it allows for the separation and analysis of amino acids .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable under a variety of conditions . The dabsylated products resulting from the reaction of this compound with amino acids are photostable, making them suitable for long-term observation and analysis .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the analysis of amino acids. It reacts with amino acids to form dabsyl amino acids, which can then be separated and analyzed using HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dabsyl chloride is synthesized by the reaction of 4-(dimethylamino)azobenzene with chlorosulfonic acid. The reaction typically involves the following steps:
- Dissolution of 4-(dimethylamino)azobenzene in an appropriate solvent such as dichloromethane.
- Addition of chlorosulfonic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture at room temperature for several hours to ensure complete sulfonation.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent.
- Purification of the crude product by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale recrystallization or continuous chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Dabsyl chloride primarily undergoes nucleophilic substitution reactions with amines. The sulfonyl chloride group (–SO₂Cl) reacts with the amino group (–NH₂) to form a stable sulfonamide linkage .
Common Reagents and Conditions:
Reagents: Primary and secondary amines, sodium bicarbonate buffer, acetone.
Major Products: The major products of the reaction between this compound and amines are dabsylated amines, which are stable and can be easily detected using HPLC or other chromatographic techniques .
Scientific Research Applications
Dabsyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Dansyl chloride
- Fluorescamine
- O-phthalaldehyde (OPA)
- Ninhydrin
These compounds are also used for the derivatization of amino acids and peptides, each with its own unique properties and applications .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWTPGLLAELLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801040750 | |
Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56512-49-3 | |
Record name | Dabsyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56512-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.